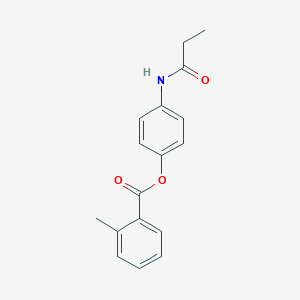
Tert-butyl 4-(propionylamino)phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(propionylamino)phenylcarbamate, also known as TPPEC, is a chemical compound that has been extensively studied for its potential applications in scientific research. TPPEC belongs to the family of phenylcarbamate derivatives and is synthesized through a multistep process that involves the use of various reagents and solvents. In
Applications De Recherche Scientifique
Tert-butyl 4-(propionylamino)phenylcarbamate has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter activity in the brain. Tert-butyl 4-(propionylamino)phenylcarbamate has also been investigated for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of Tert-butyl 4-(propionylamino)phenylcarbamate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of neurotransmitter activity in the brain. Tert-butyl 4-(propionylamino)phenylcarbamate has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, which prevents the hydrolysis of acetylcholine and butyrylcholine, respectively. This leads to an increase in the concentration of these neurotransmitters, which can enhance cognitive function and memory.
Biochemical and Physiological Effects:
Tert-butyl 4-(propionylamino)phenylcarbamate has been shown to have several biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase, induction of apoptosis in cancer cells, and modulation of neurotransmitter activity in the brain. Tert-butyl 4-(propionylamino)phenylcarbamate has also been shown to exhibit antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 4-(propionylamino)phenylcarbamate has several advantages for use in lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, Tert-butyl 4-(propionylamino)phenylcarbamate also has some limitations, such as its limited solubility in water and its potential for non-specific binding to proteins.
Orientations Futures
There are several future directions for research on Tert-butyl 4-(propionylamino)phenylcarbamate, including the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Tert-butyl 4-(propionylamino)phenylcarbamate could also be studied for its potential use as a diagnostic tool for the detection of cancer. Additionally, further studies could be conducted to elucidate the mechanism of action of Tert-butyl 4-(propionylamino)phenylcarbamate and to optimize its synthesis and purification methods.
Méthodes De Synthèse
The synthesis of Tert-butyl 4-(propionylamino)phenylcarbamate involves several steps, starting with the reaction of tert-butyl 4-aminophenylcarbamate with propionyl chloride in the presence of a base such as triethylamine. This results in the formation of tert-butyl 4-(propionylamino)phenylcarbamate, which is then purified using column chromatography. The yield of Tert-butyl 4-(propionylamino)phenylcarbamate can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reagents.
Propriétés
Nom du produit |
Tert-butyl 4-(propionylamino)phenylcarbamate |
|---|---|
Formule moléculaire |
C14H20N2O3 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
tert-butyl N-[4-(propanoylamino)phenyl]carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-5-12(17)15-10-6-8-11(9-7-10)16-13(18)19-14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17)(H,16,18) |
Clé InChI |
AWRVJMRJGAKYJV-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)OC(C)(C)C |
SMILES canonique |
CCC(=O)NC1=CC=C(C=C1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B267196.png)



![N-[3-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B267205.png)
![N-[4-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B267207.png)
![4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzamide](/img/structure/B267208.png)


![N-[3-(benzyloxy)phenyl]-2-furamide](/img/structure/B267212.png)


![N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide](/img/structure/B267218.png)
![2-(4-methoxyphenyl)-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B267219.png)